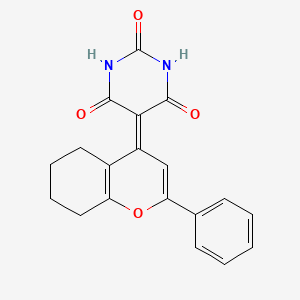

![molecular formula C17H17ClN2O2 B2356833 2-[(chloroacetyl)amino]-N-(2-phenylethyl)benzamide CAS No. 117507-50-3](/img/structure/B2356833.png)

2-[(chloroacetyl)amino]-N-(2-phenylethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

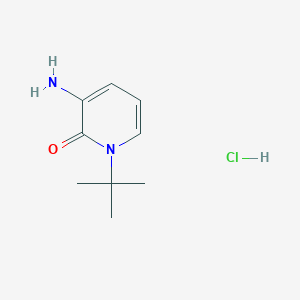

“2-[(chloroacetyl)amino]-N-(2-phenylethyl)benzamide” is a chemical compound with the molecular formula C17H17ClN2O2 and a molecular weight of 316.79 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(chloroacetyl)amino]-N-(2-phenylethyl)benzamide” are not detailed in the available resources. The compound has a molecular weight of 316.79 , but further properties such as melting point, boiling point, solubility, and others are not provided.Aplicaciones Científicas De Investigación

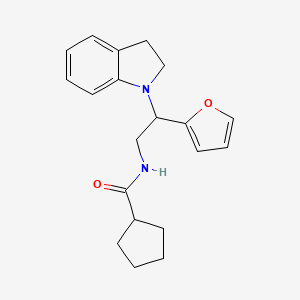

Synthesis and Anticonvulsant Activity

The synthesis of analogues of 4-amino-N-(1-phenylethyl)benzamide, a compound related to 2-[(chloroacetyl)amino]-N-(2-phenylethyl)benzamide, revealed that acylation and alkylation of the amino group resulted in a significant loss of anticonvulsant activity. However, modifications like the insertion of a methylene group between the amino group and the aromatic ring led to increased anticonvulsant potency, albeit with increased toxicity (Clark & Davenport, 1987).

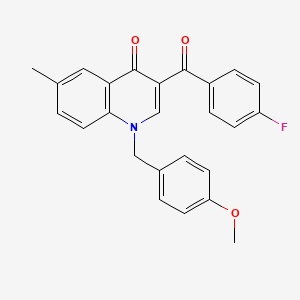

Potential as a GPR139 Receptor Agonist

A study identified (S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide as a potent and selective agonist of the hGPR139 receptor, a derivative of 2-[(chloroacetyl)amino]-N-(2-phenylethyl)benzamide. This compound showed promise for crossing the blood-brain barrier and possessing good drug-like properties suitable for oral dosing in rats (Dvorak et al., 2015).

Insecticidal Properties

Compounds like SIR-8514 and SIR-6874, which are related to 2-[(chloroacetyl)amino]-N-(2-phenylethyl)benzamide, have shown effectiveness in controlling mosquito development. These compounds offer potential in managing larval populations of certain mosquito species at low application rates (Schaefer et al., 1978).

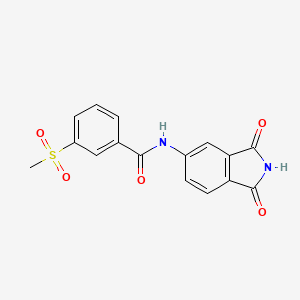

As a Histone Deacetylase Inhibitor

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound similar to 2-[(chloroacetyl)amino]-N-(2-phenylethyl)benzamide, has been identified as an isotype-selective histone deacetylase (HDAC) inhibitor. This compound has shown significant antitumor activity in vivo and is undergoing clinical trials as a potential anticancer drug (Zhou et al., 2008).

Antimicrobial and Antioxidant Activities

A study focusing on endophytic Streptomyces YIM67086 isolated a new benzamide, structurally related to 2-[(chloroacetyl)amino]-N-(2-phenylethyl)benzamide, which exhibited antimicrobial and antioxidant activities. This highlights the potential of such compounds in addressing microbial infections and oxidative stress (Yang et al., 2015).

Propiedades

IUPAC Name |

2-[(2-chloroacetyl)amino]-N-(2-phenylethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2/c18-12-16(21)20-15-9-5-4-8-14(15)17(22)19-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKJPIXZRXUXMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(chloroacetyl)amino]-N-(2-phenylethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-5-carboxamide](/img/structure/B2356751.png)

![(3aR,8aR)-4,4,8,8-tetrakis[3,5-di(propan-2-yl)phenyl]-2,2-dimethyl-6-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B2356755.png)

![1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2356757.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2356762.png)

![[2-Fluoro-4-(trifluoromethyl)phenyl]{6-[4-(trifluoromethyl)phenyl]-3-pyridinyl}methanone](/img/structure/B2356765.png)

![2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2356766.png)

![2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate](/img/structure/B2356767.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2356770.png)